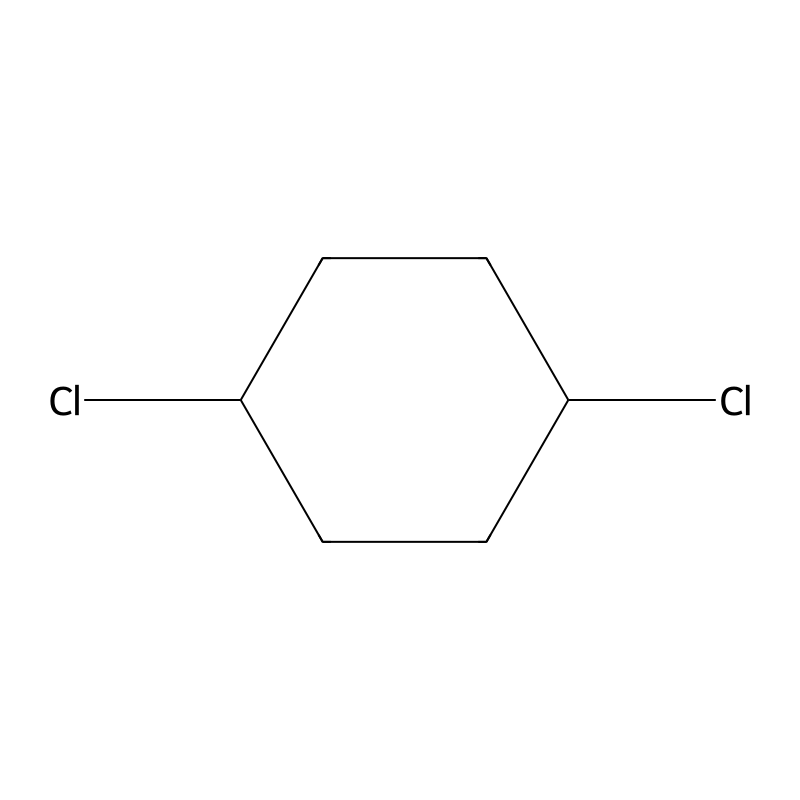

1,4-Dichlorocyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

- Organic synthesis: trans-1,4-Dichlorocyclohexane can be synthesized using various methods, including the chlorination of cyclohexane with chlorine gas or N-chlorosuccinimide.

- Characterization: The purity and structure of trans-1,4-Dichlorocyclohexane can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Applications in Organic Chemistry:

- Solvent: Due to its non-polar nature, trans-1,4-Dichlorocyclohexane can be used as a solvent in various organic reactions.

- Precursor for other compounds: It can serve as a starting material for the synthesis of other organic compounds, such as substituted cyclohexanes and dienes.

Material Science Applications:

- Liquid crystal research: It has been studied as a potential component in liquid crystal materials due to its unique mesomorphic properties.

Limitations:

1,4-Dichlorocyclohexane is an organic compound with the molecular formula and a molecular weight of 153.05 g/mol. It exists in two stereoisomeric forms: cis-1,4-dichlorocyclohexane and trans-1,4-dichlorocyclohexane. The compound is a colorless liquid with a characteristic strong odor and is primarily utilized in the synthesis of various chemical products, including pesticides and insecticides .

The compound's structure features two chlorine atoms attached to the cyclohexane ring at the 1 and 4 positions. This substitution pattern significantly influences its physical and chemical properties, including its conformational preferences and reactivity .

trans-1,4-Dichlorocyclohexane itself does not possess a well-defined mechanism of action in biological systems.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles (e.g., hydroxide ions) to form alcohols or other functional groups.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

- Reduction: The compound can be reduced to cyclohexane or cyclohexanol using reducing agents like lithium aluminum hydride.

The presence of chlorine atoms affects the stability and reactivity of the compound, making it more susceptible to nucleophilic attack compared to non-halogenated cyclohexanes .

1,4-Dichlorocyclohexane can be synthesized through several methods:

- From 1,4-Cyclohexanediol: This method involves treating 1,4-cyclohexanediol with hydrochloric acid under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydroxyl groups with chlorine .

- Chlorination of Cyclohexane: Direct chlorination of cyclohexane using chlorine gas can yield a mixture of chlorinated products, including 1,4-dichlorocyclohexane. This method often requires careful control of reaction conditions to favor the desired product over others .

The primary applications of 1,4-dichlorocyclohexane include:

- Pesticide Production: It is widely used as an intermediate in the synthesis of various pesticides and insecticides due to its effectiveness against pests.

- Chemical Research: The compound serves as a model system for studying conformational behavior and reaction mechanisms in organic chemistry.

- Solvent Use: Due to its solvent properties, it can be utilized in various chemical processes in laboratories.

Its unique properties make it valuable in both industrial applications and academic research settings .

Interaction studies involving 1,4-dichlorocyclohexane focus on its behavior in biological systems and its interactions with other chemicals. Research has shown that:

- The compound interacts with various nucleophiles in substitution reactions.

- Its biological interactions raise concerns about toxicity and environmental impact due to potential accumulation in ecosystems.

Studies utilizing spectroscopic techniques have provided insights into the conformational preferences of 1,4-dichlorocyclohexane and its derivatives, emphasizing the importance of understanding these interactions for safety assessments and regulatory purposes .

Several compounds are structurally related to 1,4-dichlorocyclohexane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Cyclohexane | Non-halogenated; used as a solvent and chemical intermediate. | |

| 1,2-Dichlorocyclohexane | Chlorine atoms at positions 1 and 2; different reactivity profile. | |

| 1,3-Dichlorocyclohexane | Chlorine atoms at positions 1 and 3; distinct conformational stability. | |

| Trans-1,2-Dichlorocyclohexane | Exhibits different physical properties compared to cis isomer; often more stable. |

Uniqueness of 1,4-Dichlorocyclohexane

The unique substitution pattern of chlorine atoms at the 1 and 4 positions gives 1,4-dichlorocyclohexane distinct conformational characteristics compared to its isomers. This arrangement leads to specific dipole moments and energy states that influence its reactivity and interactions with other molecules . Additionally, its application in pesticide synthesis highlights its practical significance within organic chemistry.

Hybrid density functional theory methods have proven particularly effective for predicting conformational preferences in 1,4-dichlorocyclohexane. The most widely employed hybrid functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combines exact Hartree-Fock exchange with density functional theory exchange-correlation functionals [1]. This approach has been systematically applied to determine the relative energies of the diaxial and diequatorial conformers of trans-1,4-dichlorocyclohexane.

Wiberg and colleagues conducted comprehensive studies using multiple hybrid density functional methods including B3LYP/6-311G, B3P86/6-311G, and B3P86/6-311+G(2df,p) [2] [3]. These calculations consistently predicted a preference for the diaxial conformer, in agreement with experimental observations. The B3LYP functional, which incorporates 20% exact Hartree-Fock exchange, 72% Becke 88 exchange, and 81% Lee-Yang-Parr correlation, has shown remarkable accuracy in reproducing experimental conformational energy differences [1].

Richardson et al. performed detailed electron diffraction studies combined with ab initio calculations to determine the conformational composition of gaseous trans-1,4-dichlorocyclohexane at 105°C [4] [5]. Their analysis revealed that the diaxial conformer comprises 54% of the equilibrium mixture, while the diequatorial conformer accounts for 46%. This experimental mole fraction ratio corresponds to an energy difference of approximately 0.8 kcal/mol favoring the diaxial form [4].

The hybrid density functional calculations have been particularly successful in predicting structural parameters. For the diequatorial conformer, the computed C-Cl bond length is 1.799(3) Å, while for the diaxial conformer it is 1.812 Å [4]. The Cl···Cl distance shows a significant difference between conformers: 6.309(11) Å for the diequatorial form and 5.236 Å for the diaxial form [4]. These structural differences reflect the distinct geometric constraints imposed by the axial versus equatorial positioning of the chlorine substituents.

Advanced hybrid functionals such as M06-2X and M08-HX have also been evaluated for their performance in predicting conformational energies [6]. These functionals, which incorporate higher percentages of exact exchange, have shown improved accuracy for systems with significant dispersion interactions. The M06-2X functional, containing 54% Hartree-Fock exchange, has demonstrated superior performance for noncovalent interactions and conformational energies in cyclic systems [6].

Zero-point vibrational energy corrections play a crucial role in accurate conformational energy predictions. Hybrid density functional calculations typically include harmonic vibrational frequency calculations to determine zero-point energy differences between conformers [7]. For 1,4-dichlorocyclohexane, these corrections are essential for quantitative agreement with experimental conformational preferences.

Quantum Mechanical Modeling of Electrostatic Substituent Effects

Quantum mechanical calculations have provided fundamental insights into the electrostatic interactions that govern conformational preferences in 1,4-dichlorocyclohexane. The anomalous stability of the diaxial conformer, contrary to typical steric predictions, has been attributed to favorable electrostatic interactions between the chlorine substituents and the cyclohexane ring framework [2] [3] [8].

Wiberg's comprehensive quantum mechanical study employed multiple levels of theory including Hartree-Fock, Møller-Plesset perturbation theory (MP2), and quadratic configuration interaction with single and double excitations (QCISD) [2]. The QCISD/6-311+G(2df,p) level of theory provided the best agreement with experimental data, accurately reproducing the observed preference for the diaxial conformer [2]. This high-level correlation treatment is essential for capturing the subtle electronic effects that stabilize the diaxial form.

The electrostatic stabilization mechanism involves attractive interactions between the partially positively charged carbon atoms at positions 1 and 4 and the partially negatively charged chlorine atoms. In the diaxial conformer, the C1-Cl4 and C4-Cl1 distances are optimized for these attractive interactions [8]. The calculation of electrostatic effects reproduced the observed preference for the diaxial conformer, confirming the importance of these long-range interactions [2] [3].

Natural bond orbital (NBO) analysis has been employed to quantify the charge distribution in 1,4-dichlorocyclohexane conformers. The chlorine atoms carry significant partial negative charges (approximately -0.3 to -0.4 elementary charge units), while the carbon atoms bearing the chlorine substituents exhibit partial positive charges [9]. These charge distributions create the electrostatic framework that governs conformational preferences.

Molecular electrostatic potential (MEP) calculations have revealed distinct patterns for the diaxial and diequatorial conformers. The diaxial conformer exhibits a more favorable electrostatic interaction pattern, with the chlorine atoms positioned to maximize attractive interactions with the positively charged carbon framework [2]. The MEP analysis provides a visual representation of how electrostatic effects influence conformational stability.

Solvent effects on conformational preferences have been modeled using the Self-Consistent Isodensity Polarizable Continuum Model (SCIPCM) [2]. These calculations demonstrate that polar solvents can modify the relative stabilities of conformers by stabilizing charge-separated configurations. The diaxial preference is maintained in polar solvents, though the energy difference may be reduced due to differential solvation effects.

The quantum mechanical modeling has also addressed the role of polarizability in determining conformational preferences. The larger, more polarizable chlorine atoms exhibit enhanced electrostatic interactions compared to smaller halogens. This polarizability effect contributes to the observed conformational preferences and explains why the diaxial preference is more pronounced in dichlorocyclohexane compared to difluorocyclohexane [2].

Molecular Dynamics Simulations of Ring Flattening Phenomena

Molecular dynamics simulations have provided unique insights into the dynamic aspects of ring conformation in 1,4-dichlorocyclohexane, particularly the ring flattening phenomena that occur during conformational transitions. These simulations reveal how the cyclohexane ring undergoes localized deformation in response to axial substituents while maintaining its overall chair character.

Accelerated molecular dynamics (AMD) studies have been particularly valuable for exploring conformational transitions in cyclohexane systems [10]. The ring-flipping process in cyclohexane occurs on the microsecond timescale at room temperature, making it inaccessible to conventional molecular dynamics simulations. AMD techniques use bias potentials to accelerate rare conformational events, enabling observation of ring inversion processes within computationally feasible timeframes [10].

The ring flattening phenomenon in 1,4-dichlorocyclohexane involves local deformation of the cyclohexane ring in the vicinity of axial substituents. Wiberg's quantum mechanical calculations revealed that axial substituents cause local flattening of the cyclohexane ring, but this effect does not propagate to remote ring carbons [2] [8]. The flattening is characterized by changes in the "flap angle" - the angle between specific ring planes. For the diaxial conformer, the flap angle is 47.2(12)°, while for the diequatorial conformer it is 51.7(19)° [4].

Molecular dynamics simulations using the GROMOS force field have been employed to study the conformational behavior of 1,4-dichlorocyclohexane in different environments [11]. These simulations track the temporal evolution of ring puckering parameters and provide insights into the dynamic equilibrium between conformers. The simulations reveal that conformational interconversion occurs through a series of intermediate states involving partial ring flattening.

The Cremer-Pople puckering coordinates have been utilized in molecular dynamics simulations to quantify ring deformation [12] [13]. These coordinates provide a mathematical framework for describing the out-of-plane displacement of ring atoms and can be used as collective variables for enhanced sampling techniques. For 1,4-dichlorocyclohexane, the puckering parameters reveal how chlorine substitution affects the ring's conformational flexibility.

Temperature-dependent molecular dynamics simulations have elucidated the energetic barriers associated with ring flattening transitions. The half-chair transition state, which involves significant ring flattening, lies approximately 10 kcal/mol above the chair conformation [10]. This high energy barrier explains why ring flattening is a rare event under normal conditions and requires enhanced sampling techniques for adequate simulation.

The molecular dynamics approach has also been used to study the coupling between ring puckering and substituent motion. When the cyclohexane ring undergoes conformational changes, the chlorine substituents must adjust their positions to maintain optimal bonding geometry. This coupling between ring motion and substituent orientation is captured naturally in molecular dynamics simulations and provides insights into the mechanistic details of conformational transitions.

Force field development for 1,4-dichlorocyclohexane has benefited from high-level quantum mechanical calculations. The Automated Topology Builder (ATB) has been used to generate molecular dynamics parameters for both cis and trans isomers of 1,4-dichlorocyclohexane [11]. These parameters are derived from DFT calculations at the B3LYP/6-31G* level and include proper treatment of electrostatic interactions that govern conformational preferences.